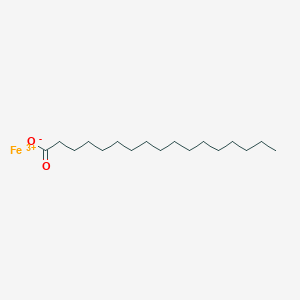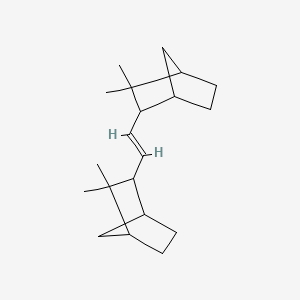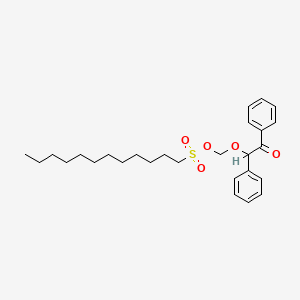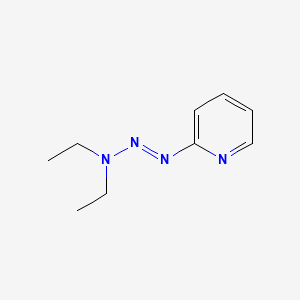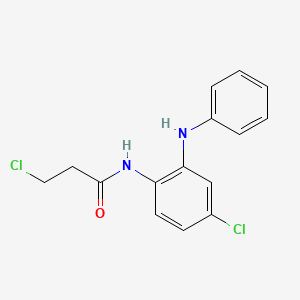
3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide is a chemical compound with the molecular formula C15H13Cl2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of chloro and anilino groups attached to a phenyl ring, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide typically involves the reaction of 4-chloro-2-nitroaniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction scheme can be represented as follows:
4-chloro-2-nitroaniline+3-chloropropionyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-N-(4-chlorophenyl)propionamide
- 3-Chloro-N-(2-(anilino)phenyl)propionamide
- 4-Chloro-2-(anilino)phenylpropionamide
Uniqueness
3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide is unique due to the presence of both chloro and anilino groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
93963-27-0 |
|---|---|
Molekularformel |
C15H14Cl2N2O |
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
N-(2-anilino-4-chlorophenyl)-3-chloropropanamide |
InChI |
InChI=1S/C15H14Cl2N2O/c16-9-8-15(20)19-13-7-6-11(17)10-14(13)18-12-4-2-1-3-5-12/h1-7,10,18H,8-9H2,(H,19,20) |
InChI-Schlüssel |
FFTZQCADOSDDJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)NC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



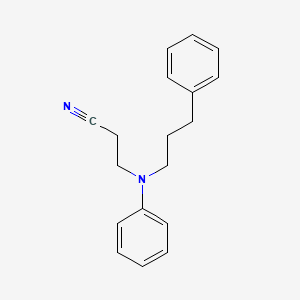

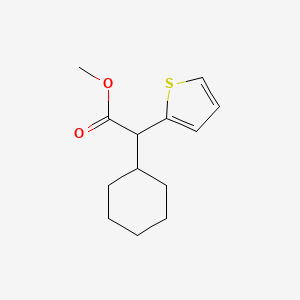

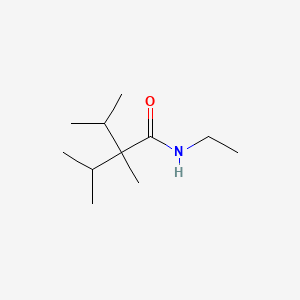
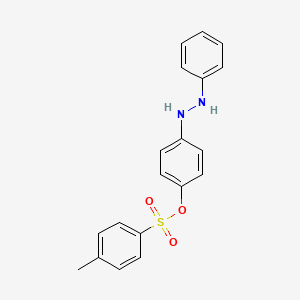
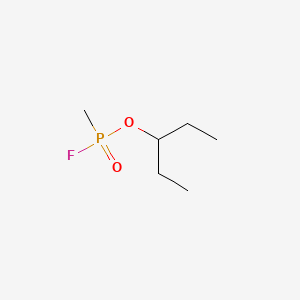

![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
